Technical Guide: 3-(Azetidin-3-yl)pyridazine (CAS 1255306-30-9)
Technical Guide: 3-(Azetidin-3-yl)pyridazine (CAS 1255306-30-9)
Executive Summary
3-(Azetidin-3-yl)pyridazine (CAS 1255306-30-9) is a high-value heterocyclic building block that has emerged as a critical scaffold in modern medicinal chemistry. As drug discovery shifts away from flat, sp2-rich aromatic systems toward three-dimensional (3D) architectures, this compound offers a unique combination of a conformationally restricted sp3 amine (azetidine) linked to a polar, electron-deficient aromatic ring (pyridazine).
This guide details the physicochemical properties, synthetic pathways, and medicinal utility of 3-(Azetidin-3-yl)pyridazine. It focuses on its role as a bioisostere for piperidine and pyrrolidine, providing researchers with the structural rationale and experimental protocols necessary to integrate this motif into lead optimization programs.
Chemical Profile & Physicochemical Properties[1][2][3][4]
The compound is most commonly supplied as a hydrochloride salt to ensure stability and solubility. The 3,3-linkage between the four-membered azetidine and the six-membered pyridazine creates a specific linear vector that is distinct from 1,4-piperidines or 1,3-pyrrolidines.
Table 1: Core Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(Azetidin-3-yl)pyridazine | |
| CAS Number | 1255306-30-9 | |
| Molecular Formula | C₇H₉N₃ (Free Base) / C₇H₁₀ClN₃ (HCl Salt) | |
| Molecular Weight | 135.17 g/mol (Free Base) | ~171.63 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid | Hygroscopic in salt form |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Low solubility in non-polar solvents (DCM, Hexane) |
| pKa (Calculated) | ~9.5 (Azetidine NH), ~2.3 (Pyridazine N) | Azetidine is a strong base; Pyridazine is weakly basic |
| cLogP | -0.8 to -1.2 | Highly polar, beneficial for lowering lipophilicity |
| TPSA | ~38 Ų | Favorable for CNS penetration and oral bioavailability |
Synthetic Routes & Manufacturing[1][9]
The synthesis of 3-(Azetidin-3-yl)pyridazine presents a challenge due to the high ring strain of the azetidine and the electron-deficient nature of the pyridazine. The most robust industrial route utilizes a Negishi Cross-Coupling strategy, which avoids the harsh conditions of radical chemistry and allows for high regioselectivity.
Primary Synthetic Pathway: Negishi Coupling
This method employs a protected azetidinyl-zinc reagent coupled with a halopyridazine. It is preferred over Minisci-type radical additions due to superior control over side reactions.
Mechanism Overview:
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Activation: 1-Boc-3-iodoazetidine is converted to an organozinc reagent using Zinc dust (activated with TMSCl/1,2-dibromoethane).
-
Coupling: The organozinc species undergoes transmetallation with a Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/SPhos) and couples with 3-chloropyridazine.
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Deprotection: The Boc group is removed under acidic conditions (HCl/Dioxane or TFA/DCM) to yield the final salt.
Figure 1: Negishi cross-coupling pathway for the synthesis of 3-(Azetidin-3-yl)pyridazine.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
Researchers utilize the 3-(Azetidin-3-yl)pyridazine scaffold to replace larger saturated heterocycles like piperidine or piperazine.
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Fsp³ Character: Increasing the fraction of sp³ carbons (Fsp³) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.
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Metabolic Stability: The strained azetidine ring is often more metabolically stable than pyrrolidine, which is prone to oxidation by CYP450 enzymes.
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Vector Geometry: The 3-substitution on the azetidine ring provides a "kinked" geometry that projects substituents at specific angles, distinct from the linear projection of 1,4-disubstituted piperidines.
Pyridazine as a Pharmacophore
The pyridazine ring serves two critical functions:
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Hydrogen Bond Acceptor: The N=N bond acts as a weak H-bond acceptor, interacting with backbone amides in kinase hinges or GPCR binding pockets.
-
Solubility Enhancer: Pyridazine is more polar than phenyl or pyridine, significantly lowering the LogP of the parent molecule.
Experimental Protocols
Safety Note: All procedures should be performed in a fume hood. Azetidine derivatives can be potent sensitizers. Organozinc reagents are moisture-sensitive.
Protocol A: Negishi Coupling (Synthesis of Protected Intermediate)
Reagents:
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1-Boc-3-iodoazetidine (1.0 equiv)
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Zinc dust (2.0 equiv, activated)
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3-Chloropyridazine (0.8 equiv)
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Pd(dppf)Cl₂·DCM (0.05 equiv)
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Dry THF (Solvent)
Procedure:
-
Zinc Activation: In a flame-dried flask under Argon, suspend Zinc dust in dry THF. Add catalytic TMSCl and 1,2-dibromoethane. Stir at 60°C for 15 mins.
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Insertion: Cool to room temperature. Add a solution of 1-Boc-3-iodoazetidine in THF dropwise. Stir at 30–40°C for 1–2 hours to form the organozinc reagent (monitor by TLC/LCMS for consumption of iodide).
-
Coupling: In a separate vessel, dissolve 3-chloropyridazine and Pd(dppf)Cl₂ in THF. Transfer the organozinc solution via cannula into this vessel.
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (Hexane/EtOAc gradient) to yield tert-butyl 3-(pyridazin-3-yl)azetidine-1-carboxylate.
Protocol B: Deprotection (Salt Formation)
Reagents:
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Boc-protected intermediate (from Protocol A)[1]
-
4M HCl in Dioxane
Procedure:
-
Dissolve the intermediate in a minimal amount of DCM or MeOH.
-
Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove residual Boc byproducts.
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Drying: Dry under high vacuum to obtain 3-(Azetidin-3-yl)pyridazine hydrochloride .
Handling, Stability & Storage
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen).
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Stability: Stable at -20°C for >1 year. Solutions in DMSO or water should be prepared fresh for biological assays.
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Reactivity: The free base azetidine is a secondary amine and is nucleophilic. It will react readily with electrophiles (acid chlorides, isocyanates, aldehydes) for library synthesis.
References
-
Verhelst, T., et al. (2011).[2] Synthesis of (hetero)arylated pyridazin-3(2H)-ones via Negishi reaction involving zincated pyridazin-3(2H)-ones. Journal of Organic Chemistry. Retrieved from [Link]
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Zhou, J., & Fu, G. C. (2003).[3] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[3] Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of (hetero)arylated pyridazin-3(2H)-ones via Negishi reaction involving zincated pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
